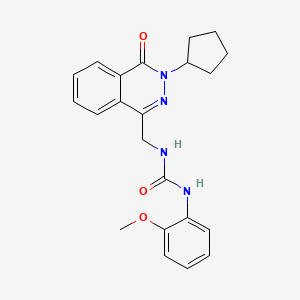

1-((3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(2-methoxyphenyl)urea

Description

1-((3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(2-methoxyphenyl)urea is a synthetic urea derivative featuring a phthalazinone core substituted with a cyclopentyl group at position 3 and a methylurea linker connected to a 2-methoxyphenyl moiety. The phthalazinone scaffold is known for its role in modulating enzyme activity, particularly in oncology targets such as poly(ADP-ribose) polymerase (PARP) and nicotinamide phosphoribosyltransferase (NAMPT) . This compound’s design aligns with strategies to optimize pharmacokinetic properties and target engagement in cancer therapeutics.

Propriétés

IUPAC Name |

1-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-3-(2-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3/c1-29-20-13-7-6-12-18(20)24-22(28)23-14-19-16-10-4-5-11-17(16)21(27)26(25-19)15-8-2-3-9-15/h4-7,10-13,15H,2-3,8-9,14H2,1H3,(H2,23,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXNDESGTPHOUOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NCC2=NN(C(=O)C3=CC=CC=C32)C4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares the structural and functional features of 1-((3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(2-methoxyphenyl)urea with related urea derivatives and phthalazinone-containing analogs.

Structural Comparisons

Key Observations:

- Core Heterocycles: The target compound and DDY01/DDY02 share a phthalazinone core, which is critical for PARP/NAMPT inhibition, whereas HBK14–HBK19 (piperazine) and (pyridazine) use distinct heterocycles that alter electronic properties and binding modes.

- The 2-methoxyphenyl urea in the target compound contrasts with naphthyl () and dimethoxyphenyl () groups, influencing π-π interactions and metabolic stability. Fluorine in DDY01/DDY02 () enhances electronegativity and binding affinity to polar enzyme pockets, a feature absent in the target compound.

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The cyclopentyl group (target) increases logP compared to methyl () but remains lower than naphthyl () or chlorophenyl (). This balance may improve blood-brain barrier penetration relative to more polar analogs like DDY01/DDY02 .

- Metabolic Stability : The 2-methoxyphenyl group in the target compound may undergo demethylation faster than the 3,5-dimethoxyphenyl group in ’s compound, which has steric protection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.